molecular formula C9H7Cl3O B13874581 1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene CAS No. 139548-91-7

1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene

Cat. No.: B13874581
CAS No.: 139548-91-7
M. Wt: 237.5 g/mol
InChI Key: CVHFZKBYSRDBFH-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene is an organic compound with a benzene ring substituted with two chlorine atoms and a chloroprop-2-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene typically involves the reaction of 1,4-dichlorobenzene with 2-chloroprop-2-en-1-ol in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Base: Potassium carbonate or sodium hydroxide.

    Temperature: Reflux conditions to ensure complete reaction.

    Catalyst: Phase transfer catalysts like tetrabutylammonium bromide may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The chloroprop-2-enoxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium on carbon catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming intermediates that are further transformed into final products.

    Oxidation and Reduction Pathways: The chloroprop-2-enoxy group undergoes oxidation or reduction, leading to the formation of epoxides, aldehydes, alkanes, or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler compound with only two chlorine substituents on the benzene ring.

    2-Chloroprop-2-en-1-ol: The alcohol precursor used in the synthesis of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene.

    1,4-Dichloro-2-(2-chloropropoxy)benzene: A similar compound with a propoxy group instead of a prop-2-enoxy group.

Uniqueness

1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene is unique due to the presence of both chlorine atoms and the chloroprop-2-enoxy group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

139548-91-7

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene

InChI

InChI=1S/C9H7Cl3O/c1-6(10)5-13-9-4-7(11)2-3-8(9)12/h2-4H,1,5H2

InChI Key

CVHFZKBYSRDBFH-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=C(C=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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